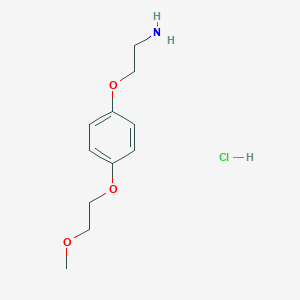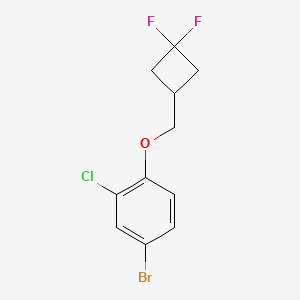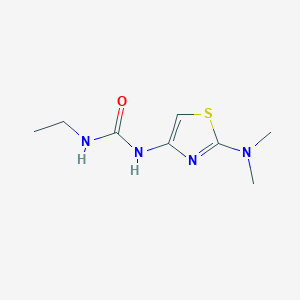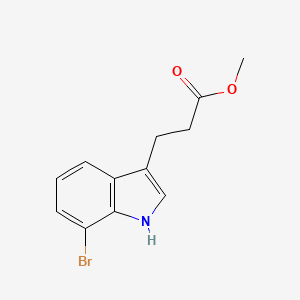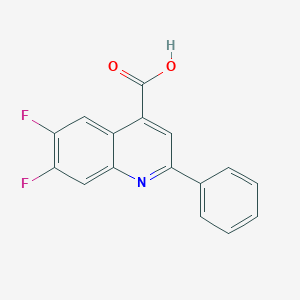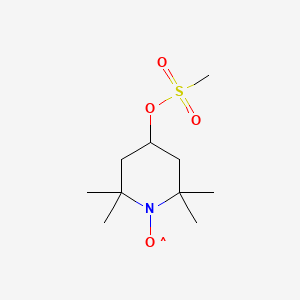
2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy, free radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy, free radical, is a stable organic radical known for its unique chemical properties. This compound is part of the broader family of nitroxides, which are characterized by the presence of a nitrogen-oxygen radical. These compounds are widely used in various fields due to their stability and reactivity.
Méthodes De Préparation
The synthesis of 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy involves several steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is then modified to introduce the methylsulfonyloxy group. The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the stability of the radical .
Analyse Des Réactions Chimiques
2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced back to its non-radical form.
Substitution: The methylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its stable radical nature.
Biology: This compound is used in the study of free radical biology and oxidative stress.
Industry: It is used in the production of polymers and other materials that require stable radicals.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy involves its ability to stabilize free radicals. The compound interacts with molecular targets through its nitrogen-oxygen radical, which can participate in various redox reactions. These interactions can modulate oxidative stress pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy include:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Known for its use in organic synthesis and as a spin label in EPR spectroscopy.
2,2,6,6-Tetramethyl-4-amino-N-(alkylmaleimido)-piperidyl-1-oxides: These compounds are used in the synthesis of spin labels and other applications.
The uniqueness of 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy lies in its specific functional group, which imparts distinct reactivity and stability compared to other nitroxides.
Propriétés
Formule moléculaire |
C10H20NO4S |
|---|---|
Poids moléculaire |
250.34 g/mol |
InChI |
InChI=1S/C10H20NO4S/c1-9(2)6-8(15-16(5,13)14)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3 |
Clé InChI |
ZPXWDVRWCDFWPE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1[O])(C)C)OS(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13715880.png)
![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)
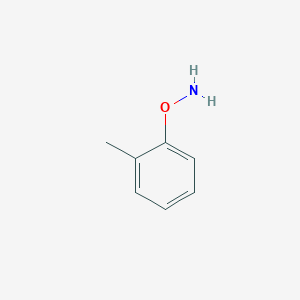
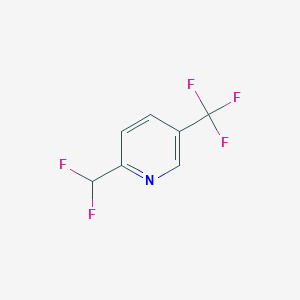
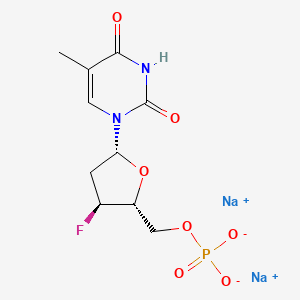
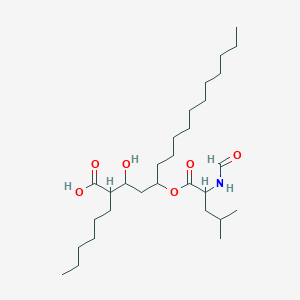

![3-[5-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13715932.png)
